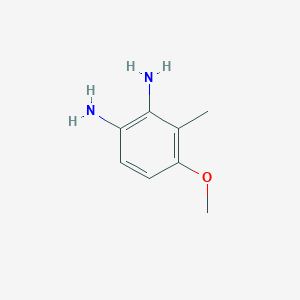

4-methoxy-3-methylbenzene-1,2-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPFTMDBQWVKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97433-22-2 | |

| Record name | 4-methoxy-3-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Core Compound Profile: Physicochemical and Structural Properties

An In-depth Technical Guide to 4-methoxy-3-methylbenzene-1,2-diamine (CAS: 97433-22-2): A Versatile Precursor for Heterocyclic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of 4-methoxy-3-methylbenzene-1,2-diamine (CAS No. 97433-22-2), a substituted ortho-phenylenediamine (OPD). While specific literature on this exact molecule is sparse, its structural features—a vicinal diamine arrangement flanked by electron-donating methoxy and methyl groups—position it as a highly valuable and versatile building block. The principles, protocols, and applications outlined herein are derived from extensive data on analogous OPDs, providing a robust framework for researchers to utilize this compound in synthetic chemistry, particularly for the development of novel heterocyclic scaffolds relevant to medicinal chemistry and materials science.

4-methoxy-3-methylbenzene-1,2-diamine belongs to the ortho-phenylenediamine family, which serves as a cornerstone for the synthesis of numerous fused heterocyclic systems. The adjacent amino groups provide a reactive di-nucleophilic site for cyclocondensation reactions. The methoxy and methyl substituents on the aromatic ring are expected to influence the compound's reactivity and modulate the physicochemical properties of its derivatives, such as solubility, lipophilicity, and metabolic stability—key parameters in drug design.

Table 1: Chemical and Physical Properties of 4-methoxy-3-methylbenzene-1,2-diamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 97433-22-2 | |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [2] |

| IUPAC Name | 4-methoxy-3-methylbenzene-1,2-diamine | [1] |

| SMILES | CC1=C(C=CC(=C1N)N)OC | [1] |

| InChIKey | FKPFTMDBQWVKQV-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 152.09496 Da | [1] |

| Predicted XlogP | 0.9 | [1] |

| Appearance | Expected to be a solid, from white to brown/purple, typical of arylamines. | [3] |

| Stability | Likely sensitive to air and light, a common characteristic of o-phenylenediamines. |[4][5] |

Sources

Physicochemical Profiling and Solubility Dynamics of 4-Methoxy-3-methylbenzene-1,2-diamine in Organic Solvents

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-methoxy-3-methylbenzene-1,2-diamine (CAS: 97433-22-2) is a highly versatile ortho-phenylenediamine derivative utilized extensively as a building block in the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines 1. With a monoisotopic mass of 152.09496 Da and a molecular formula of C8H12N2O, its behavior in solution is dictated by a delicate balance of intermolecular forces [[2]]().

Because empirical literature regarding the specific solubility parameters of this niche compound is sparse, researchers often face challenges during early-stage assay development and synthetic route scouting. This whitepaper establishes a theoretically grounded predictive solubility matrix and provides a self-validating, highly rigorous experimental protocol for determining its thermodynamic solubility in organic solvents.

Structural Causality & Solvation Thermodynamics

As a Senior Application Scientist, it is critical to look beyond basic "like-dissolves-like" heuristics and analyze the specific stereoelectronic properties of the molecule to predict solvent interactions:

-

The 1,2-Diamine Moiety (H-Bond Donor/Acceptor): The two adjacent primary amines are highly polar and capable of forming both intra- and intermolecular hydrogen bonds. Solvents that can disrupt these crystal lattice networks (e.g., strong H-bond acceptors like DMSO) will yield the highest solubility.

-

The 4-Methoxy Group (Electron-Donating): This group increases the electron density of the aromatic ring via resonance. While it acts as an H-bond acceptor, it also makes the compound highly susceptible to air oxidation. Causality Check: This is why solubility protocols involving this compound must be conducted in dark, inert atmospheres (e.g., under argon or nitrogen) to prevent the formation of insoluble azo- or quinone-imine degradation products.

-

The 3-Methyl Group (Hydrophobic/Steric): The methyl group provides a localized lipophilic patch, slightly increasing its solubility in medium-polarity solvents (like ethyl acetate or dichloromethane) compared to unsubstituted phenylenediamines.

Predictive Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and the structural features described above, the following quantitative data table summarizes the expected solubility ranges across primary solvent classes.

| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | DMSO, DMF | > 50.0 (Highly Soluble) | Strong H-bond acceptance; dipole-dipole interactions disrupt the diamine lattice. |

| Polar Protic | Methanol, Ethanol | 20.0 - 50.0 (Soluble) | H-bond donation and acceptance; competitive solvation of the amines. |

| Medium Polarity | Ethyl Acetate, THF | 5.0 - 20.0 (Sparingly Soluble) | Moderate dipole interactions; favored by the methoxy/methyl lipophilic patches. |

| Non-Polar | Hexane, Toluene | < 1.0 (Practically Insoluble) | Inability to overcome the strong intermolecular H-bonding of the crystal lattice. |

Experimental Workflow: The Self-Validating Shake-Flask Method

To accurately determine the thermodynamic solubility of 4-methoxy-3-methylbenzene-1,2-diamine, we employ a modified Shake-Flask method 3, adapting the rigorous principles of OECD Test Guideline 105 4 for organic environments.

Why this specific protocol? (The Causality)

-

Why 48 hours? Thermodynamic equilibrium requires time. Shorter kinetic assays often overestimate solubility due to supersaturation.

-

Why Centrifugation over Filtration? Primary amines non-specifically adsorb to common filtration membranes (like cellulose or PES). Centrifugation prevents this loss, ensuring the quantified concentration strictly represents the soluble fraction.

-

Why HPLC-UV over GC-MS? Diamines are thermally labile and can undergo condensation reactions (forming pyrazines) at the high temperatures required for GC injection ports. HPLC-UV at ambient temperature preserves molecular integrity.

Fig 1. Self-validating shake-flask workflow for diamine solubility determination.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

-

Solvent Purging: Degas all selected organic solvents with Argon for 15 minutes to displace dissolved oxygen, preventing oxidative degradation of the electron-rich diamine.

-

Saturation: Add an excess amount of 4-methoxy-3-methylbenzene-1,2-diamine (e.g., 100 mg) to 1.0 mL of the chosen solvent in a 2.0 mL amber glass vial (amber glass prevents photo-degradation).

-

Agitation: Seal the vials tightly under Argon. Place them in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Shake at 300 RPM for 48 hours.

-

Self-Validation Check: Prepare three identical replicates. If the variance between replicates exceeds 5%, equilibrium has not been reached, or solvent evaporation has occurred.

Phase 2: Separation & Quantification 5. Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 25°C. 6. Dilution: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot immediately in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector. 7. HPLC-UV Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use an isocratic mobile phase (e.g., 0.1% TFA in Water / Acetonitrile) to ensure sharp peak shapes, as the TFA will protonate the amines and prevent peak tailing. Monitor absorbance at 254 nm. 8. Quantification: Calculate the exact solubility by interpolating the peak area against a pre-established 5-point calibration curve (R² > 0.999) built using DMSO stock solutions.

Solvent Selection Strategy for Downstream Applications

When transitioning from solubility data to actual laboratory application, the context of the assay dictates the solvent choice:

-

For High-Throughput Screening (HTS) & Biological Assays: Always utilize DMSO to prepare high-concentration stock solutions (e.g., 10 mM to 50 mM). DMSO completely breaks the H-bond networks of the diamine. Ensure the final aqueous assay buffer contains ≤ 1% DMSO to prevent solvent-induced cytotoxicity.

-

For Synthetic Chemistry (e.g., Ring Closures): Ethanol or Methanol are preferred. While solubility is slightly lower than in DMSO, protic solvents often act as necessary proton-shuttles in the condensation reactions typical for ortho-phenylenediamines forming heterocycles.

-

For Extraction/Workup: Use Ethyl Acetate . The moderate solubility allows the compound to partition into the organic layer from an alkaline aqueous phase (pH > 9, where the amines are deprotonated), while leaving highly polar impurities behind.

References

- uni.lu. "PubChemLite: 4-methoxy-3-methylbenzene-1,2-diamine".

- aksci.com. "AK Scientific, Inc.: 4-Methoxy-3-methylbenzene-1,2-diamine".

- protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io".

- europa.eu. "OECD Test Guideline 105: Water Solubility".

Sources

Unlocking the Pharmacological Potential of 4-Methoxy-3-methylbenzene-1,2-diamine: A Technical Guide to Heterocyclic Derivative Synthesis and Bioactivity

Executive Summary

In the landscape of medicinal chemistry and drug discovery, substituted ortho-phenylenediamines serve as privileged scaffolds for the synthesis of complex, biologically active heterocycles. Specifically, 4-methoxy-3-methylbenzene-1,2-diamine is a highly versatile precursor. The strategic positioning of electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring fundamentally alters the electronic and steric properties of the diamine. This technical guide explores the mechanistic rationale, synthetic workflows, and resulting biological activities—ranging from DNA intercalation to antimicrobial and anticancer efficacy—of derivatives synthesized from this core building block.

Mechanistic Rationale: The Power of the Substituted 1,2-Diamine Scaffold

To understand the biological efficacy of the derivatives, one must first analyze the causality behind the structural choices of the precursor.

-

Electronic Modulation: The methoxy group at position 4 is a strong electron-donating group via resonance, while the methyl group at position 3 donates electrons via hyperconjugation. This synergistic electron donation significantly increases the electron density of the aromatic ring. Consequently, the nucleophilicity of the adjacent primary amines is enhanced, facilitating rapid, high-yield condensation reactions with electrophiles (e.g., dicarbonyls or aldehydes)[1].

-

Target Binding Affinity: In biological systems, the resulting heterocyclic derivatives (such as quinoxalines or benzimidazoles) benefit from these substituents. The methoxy group acts as a potent hydrogen-bond acceptor, improving binding affinity to target proteins or the DNA minor/major grooves. Simultaneously, the methyl group increases the molecule's overall lipophilicity, which is a critical factor for cellular membrane permeation and bioavailability.

-

Regioselectivity: The asymmetric nature of the 3-methyl and 4-methoxy substitutions drives regioselective cyclization. This allows researchers to synthesize highly specific isomers that possess targeted binding affinities for critical enzymes, such as thymidine phosphorylase, which is implicated in cancer development[2].

Key Derivative Classes and Biological Activities

The condensation of 4-methoxy-3-methylbenzene-1,2-diamine with various reagents yields three primary classes of therapeutically relevant compounds:

Quinoxaline Derivatives

Synthesized via the oxidative cyclization of the 1,2-diamine with 1,2-dicarbonyl compounds, quinoxalines are a fused heterocycle system of a benzene and a pyrazine ring. These derivatives exhibit a broad spectrum of pharmacological effects, most notably potent antibacterial, antifungal, and anticancer activities[2][3]. The planar nature of the quinoxaline core, enriched by the methoxy/methyl substituents, allows for effective intercalation into DNA or inhibition of critical kinases[1].

Benzimidazole Derivatives

Reacting the diamine with carboxylic acids or aldehydes yields benzimidazoles. Patent literature explicitly identifies the synthesis of 5-methoxy-4-methyl-1H-benzimidazole directly from 4-methoxy-3-methylbenzene-1,2-diamine. This specific derivative is a vital intermediate for producing therapeutically active tricyclic nitrogen-containing compounds and tetrahydroquinoline derivatives, which are utilized for their antiviral and anti-inflammatory properties[4][5].

Symmetrical Bis-Schiff Bases

The condensation of the diamine with two equivalents of an aromatic aldehyde generates symmetrical Schiff bases containing azomethine (-HC=N-) linkages. These compounds are renowned for their ability to act as potent DNA intercalators. They insert themselves between the base pairs of genomic DNA (G-DNA), disrupting DNA replication and transcription, which leads to apoptosis in highly proliferative cancer cells[6][7].

Synthetic pathways of 4-methoxy-3-methylbenzene-1,2-diamine to bioactive heterocycles.

Quantitative Data and Structure-Activity Relationship (SAR)

The table below summarizes the theoretical and reported biological activities of these derivative classes, highlighting how the structural features derived from the starting diamine contribute to their efficacy.

| Derivative Class | Primary Target / Mechanism | Key Biological Activity | Structural Contributor from Precursor |

| Quinoxalines | Thymidine phosphorylase / Kinases | Anticancer, Antimicrobial | Pyrazine-fused ring; enhanced electron density from -OCH₃ improves target docking[2]. |

| Benzimidazoles | Viral enzymes / Inflammatory pathways | Antiviral, Anti-inflammatory | Imidazole-fused ring; -OCH₃ acts as a critical H-bond acceptor for enzyme active sites[4]. |

| Bis-Schiff Bases | G-DNA Intercalation | Cytotoxic, Antiproliferative | Planar azomethine (-HC=N-) linkages; -CH₃ increases lipophilicity for nuclear penetration[7]. |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of each step.

Protocol A: Iodine-Catalyzed Synthesis of Quinoxaline Derivatives

This protocol outlines the oxidative cyclization of the diamine with a 1,2-dicarbonyl compound, a highly efficient route to quinoxalines[1].

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-methoxy-3-methylbenzene-1,2-diamine and 1.0 mmol of the selected 1,2-dicarbonyl (e.g., benzil) in 2 mL of Dimethyl Sulfoxide (DMSO).

-

Catalysis: Add 0.25 mmol of molecular Iodine (I₂) as the catalyst.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Validation Checkpoint 1: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The disappearance of the diamine spot (visualized under UV light or ninhydrin stain) confirms reaction completion.

-

-

Quenching & Extraction: Quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize the unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

-

Validation Checkpoint 2: Confirm the structure of the isolated quinoxaline derivative using ¹H NMR and ¹³C NMR spectroscopy. The absence of primary amine peaks (~δ 3.5-5.0 ppm) and the presence of new aromatic/heterocyclic protons confirm successful cyclization[8].

-

Protocol B: Ethidium Bromide (EtBr) Competition Fluorescent Assay

This assay quantifies the DNA intercalation capability of the synthesized Bis-Schiff base or Quinoxaline derivatives[6][9].

-

Complex Formation: Prepare a working solution of Genomic DNA (G-DNA) and Ethidium Bromide (EtBr) in a Tris-HCl buffer (pH 7.4).

-

Baseline Measurement: Transfer 3 mL of the G-DNA-EtBr complex into a quartz cuvette. Measure the baseline fluorescence emission at ~590 nm (excitation at ~510 nm) using a spectrofluorometer. EtBr fluoresces intensely only when intercalated into DNA.

-

Titration: Sequentially add 10 µL aliquots of the synthesized derivative (dissolved in DMSO) to the cuvette. Incubate for 5 minutes after each addition.

-

Data Acquisition: Record the fluorescence intensity after each addition.

-

Validation Checkpoint: A progressive decrease in fluorescence indicates that the synthesized derivative is successfully displacing EtBr and intercalating into the G-DNA[6].

-

-

Analysis: Calculate the Stern-Volmer quenching constant ( Ksv ) using the equation F0/F=1+Ksv[Q] , where F0 and F are the fluorescence intensities in the absence and presence of the quencher (derivative), respectively, and [Q] is the quencher concentration. A higher Ksv indicates stronger DNA binding affinity[7].

Mechanism of DNA intercalation and ethidium bromide displacement by synthesized derivatives.

Conclusion

The compound 4-methoxy-3-methylbenzene-1,2-diamine is far more than a simple chemical building block; it is a highly tunable pharmacological scaffold. By leveraging its unique electronic properties, researchers can synthesize a vast array of quinoxalines, benzimidazoles, and Schiff bases with finely tuned biological activities. Strict adherence to validated synthetic and analytical protocols ensures the reliable development of these derivatives into next-generation therapeutics.

References

-

Ameen Ali Abu-Hashem. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, Scientific & Academic Publishing.[Link]

-

Tariq, S., et al. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules, MDPI.[Link]

-

Mohamed, S.S., et al. "DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay." Herald Open Access.[Link]

- "Analogifremgangsmåte for fremstilling av terapeutisk aktive, heterocykliske aminer" (Patent NO301421B1).

-

Ajani, O.O., et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives." National Center for Biotechnology Information (NCBI).[Link]

-

"Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators." Annals of Global Publishing Group.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. NO301421B1 - Analogifremgangsmåte for fremstilling av terapeutisk aktive, heterocykliske aminer - Google Patents [patents.google.com]

- 5. RU2023712C1 - ТÑиÑиклиÑеÑкие азоÑÑодеÑжаÑие ÑÐ¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ Ð¸ пÑоизводнÑе ÑеÑÑагидÑÐ¾Ñ Ð¸Ð½Ð¾Ð»Ð¸Ð½Ð° или Ð¸Ñ ÑаÑмаÑевÑиÑеÑки пÑиемлемÑе Ñоли - Google Patents [patents.google.com]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Annals [annalsofglobalpublishinggroup.com]

- 8. heteroletters.org [heteroletters.org]

- 9. Symmetrical 1,2-Phenylenediamine Schiff’s Base Derivatives as New Potential Dna Intercalators | Auctores [auctoresonline.org]

electrophilic aromatic substitution reactions of 4-methoxy-3-methylbenzene-1,2-diamine

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Methoxy-3-methylbenzene-1,2-diamine

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 4-methoxy-3-methylbenzene-1,2-diamine. As a polysubstituted benzene derivative with a highly activated ring system, its reactivity presents unique challenges and opportunities in synthetic chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the theoretical principles governing its regioselectivity, provides field-proven insights into practical reaction conditions, and outlines detailed experimental protocols. We will explore the interplay of multiple strong activating groups and discuss strategies to control the outcomes of key EAS reactions, including halogenation and nitration, while also explaining the inherent limitations regarding reactions like Friedel-Crafts acylation.

Introduction: The Strategic Value of a Polysubstituted Phenylenediamine

4-Methoxy-3-methylbenzene-1,2-diamine is a highly functionalized aromatic compound. Its core structure, an o-phenylenediamine, is a cornerstone building block for a vast array of heterocyclic compounds, most notably benzimidazoles, quinoxalines, and phenazines.[1] These scaffolds are prevalent in medicinal chemistry and materials science. The additional methoxy and methyl substituents on the ring do more than just add molecular complexity; they fundamentally alter the electronic and steric landscape of the molecule, offering a handle to fine-tune the properties of its derivatives.

Understanding the electrophilic aromatic substitution behavior of this specific diamine is paramount for its strategic deployment in multi-step syntheses. The goal of this guide is to move beyond simple prediction and provide a nuanced understanding of the causality behind its reactivity, enabling chemists to design more efficient and selective synthetic routes.

Theoretical Framework: Predicting Regioselectivity in a Highly Activated System

The rate and regioselectivity of electrophilic aromatic substitution are dictated by the substituents already present on the benzene ring.[2] In 4-methoxy-3-methylbenzene-1,2-diamine, all four substituents are classified as activating, ortho-, para-directing groups.[3][4] This leads to an exceptionally electron-rich aromatic system, poised for rapid reaction but also prone to challenges like polysubstitution and oxidation.

The primary task is to predict which of the two available positions for substitution—C5 and C6—will be favored. This requires a careful analysis of the cumulative directing effects.

Analysis of Substituent Directing Effects

Each of the four groups directs incoming electrophiles to specific positions based on its ability to stabilize the positive charge in the sigma complex (arenium ion) intermediate through resonance and inductive effects.[5]

-

Amino Groups (-NH₂ at C1 and C2): These are among the most powerful activating groups. They donate electron density strongly via resonance (p-π conjugation) and direct incoming electrophiles to the positions ortho and para to themselves.[6]

-

Methoxy Group (-OCH₃ at C4): Also a strong activator, the methoxy group donates electron density through resonance, directing ortho and para.[5]

-

Methyl Group (-CH₃ at C3): A weakly activating group that directs ortho and para primarily through an inductive effect and hyperconjugation.[3]

The combined influence is summarized in the table below.

| Substituent | Position | Electronic Effect | Ortho/Para Positions | Directs Electrophile To: |

| -NH₂ | C1 | Strong Activator (+R >> -I) | C2, C4, C6 | C6 (C2, C4 are blocked) |

| -NH₂ | C2 | Strong Activator (+R >> -I) | C1, C3, C5 | C5 (C1, C3 are blocked) |

| -CH₃ | C3 | Weak Activator (+I) | C2, C4, C6 | C6 (C2, C4 are blocked) |

| -OCH₃ | C4 | Strong Activator (+R > -I) | C3, C5 | C5 (C3 is blocked) |

Table 1: Analysis of individual substituent directing effects on the 4-methoxy-3-methylbenzene-1,2-diamine ring.

The Decisive Interplay: C5 versus C6

The analysis reveals a classic case of competing directing effects:

-

Attack at C5 is directed by: The amino group at C2 and the methoxy group at C4.

-

Attack at C6 is directed by: The amino group at C1 and the methyl group at C3.

The strongest activating group typically dominates the directing effect.[2] Here, we have three very strong activating groups (-NH₂, -NH₂, -OCH₃). The directing influence towards C5 comes from two powerful resonance donors (-NH₂ and -OCH₃). The influence towards C6 comes from one powerful resonance donor (-NH₂) and one weak inductive donor (-CH₃).

Synthesis of the Starting Material

A common route to o-phenylenediamines involves the reduction of an o-nitroaniline precursor.[7][8] For 4-methoxy-3-methylbenzene-1,2-diamine, a plausible synthesis begins with the nitration of 3-methyl-4-methoxyaniline, followed by catalytic hydrogenation.

Key Electrophilic Aromatic Substitution Reactions

The high activation of the substrate ring necessitates careful selection of reaction conditions to prevent oxidation and other side reactions.

Halogenation

Halogenation, particularly bromination, is a representative EAS reaction for this substrate. Due to the powerful activating groups, the use of a Lewis acid catalyst (like FeBr₃ or AlBr₃) is unnecessary and ill-advised, as it can lead to undesired side reactions.[9][10] The reaction proceeds readily with molecular bromine in an inert solvent.

Predicted Outcome: Based on our theoretical analysis, the reaction will yield 5-bromo-4-methoxy-3-methylbenzene-1,2-diamine as the major product.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 equivalent of 4-methoxy-3-methylbenzene-1,2-diamine in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and cool the solution to 0 °C in an ice bath. Protect the apparatus from light.

-

Reagent Addition: Prepare a solution of 1.0 equivalent of molecular bromine (Br₂) in the same solvent. Add this solution dropwise to the diamine solution over 15-30 minutes. The characteristic red-brown color of bromine should disappear rapidly upon addition, indicating consumption.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically < 1 hour).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-bromo derivative.

Nitration

Nitration presents a significant challenge. The standard nitrating mixture (concentrated HNO₃/H₂SO₄) is strongly acidic. Under these conditions, the basic amino groups will be protonated to form ammonium (-NH₃⁺) groups.[11] These ammonium groups are powerful deactivating, meta-directing substituents. This not only retards the reaction but completely alters the regiochemical outcome. Furthermore, the harsh, oxidative conditions can destroy the electron-rich substrate.[12]

The Causality Behind Experimental Choice: To achieve successful nitration at the predicted C5 position, the profound electronic influence of the amino groups must be preserved. This requires protecting the amino groups as amides (e.g., acetamides) prior to nitration. The resulting amide groups are still activating and ortho-, para-directing, but are less basic and will not protonate. After nitration, the protecting groups can be removed by hydrolysis.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible with substrates containing amino groups.[13] The lone pairs on the nitrogen atoms of the diamine act as strong Lewis bases and will coordinate irreversibly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[14][15] This coordination has two detrimental effects:

-

It forms a complex that deactivates the catalyst.

-

The complexation places a positive charge on the nitrogen atoms, which converts the powerful activating amino groups into strongly deactivating groups, shutting down any further electrophilic substitution.

Therefore, attempting a standard Friedel-Crafts reaction on 4-methoxy-3-methylbenzene-1,2-diamine is expected to fail.

Applications in Heterocyclic Synthesis

The primary utility of the electrophilically substituted products of 4-methoxy-3-methylbenzene-1,2-diamine lies in their role as advanced precursors for complex heterocycles. For instance, the condensation of 5-bromo-4-methoxy-3-methylbenzene-1,2-diamine with an aldehyde or carboxylic acid would produce a substituted benzimidazole. The bromine atom at a defined position then serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities, a common strategy in drug discovery programs.

Conclusion

The electrophilic aromatic substitution of 4-methoxy-3-methylbenzene-1,2-diamine is governed by the powerful and concerted directing effects of its four activating substituents. Theoretical analysis strongly predicts that substitution will occur preferentially at the C5 position, driven by the combined influence of the C2-amino and C4-methoxy groups. While the highly activated nature of the ring allows for mild reaction conditions, particularly for halogenation, it also introduces significant challenges. Nitration requires a protection-deprotection strategy to circumvent the deactivating effect of amino group protonation, and standard Friedel-Crafts reactions are rendered ineffective by catalyst poisoning. A thorough understanding of these underlying principles is crucial for researchers aiming to leverage this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- Fiveable. (2026, March 2). Synthesis of Polysubstituted Benzenes | Organic Chemistry...

- Benchchem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.

- Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes.

- American Chemical Society. (2004, March 30). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns.

- Benchchem. (2025). Unveiling the Catalytic Potential: A Comparative Analysis of Substituted o-Phenylenediamines.

- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.

- PMC. (2025, December 8). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions.

- PubMed. (2004, April 30). Synthesis of highly substituted aniline and o-phenylenediamine derivatives containing various substitution patterns.

- R Discovery. (2004, March 30). Synthesis of highly substituted aniline and o-phenylenediamine derivatives containing various substitution patterns.

- University of Calgary. Ch12 : Electrophilic Aromatic Substitution.

- Benchchem. Side products in the Friedel-Crafts synthesis of 4-Methoxy-3'-methylbenzophenone.

- Chinese Chemical Society. (2025, September 3). meta-Selective C–H Amination of Aryl Amines via Protonation-Enabled Polarity Inversion in Homolytic Aromatic Substitution | CCS Chemistry.

- PMC. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines.

- ChemicalBook. 4-METHOXY-O-PHENYLENEDIAMINE synthesis.

- Nitration of Substituted Aromatic Rings and Rate Analysis.

- Mettler Toledo. Friedel-Crafts Alkylation Reaction.

- LS College. (2020, August 24). Friedel–Crafts reaction.

- Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene.

- Shout Education. Halogenation of Benzene and Methylbenzene | ChemKey.

Sources

- 1. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. shout.education [shout.education]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. stmarys-ca.edu [stmarys-ca.edu]

- 13. mt.com [mt.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lscollege.ac.in [lscollege.ac.in]

Application Note: Synthesis of Benzimidazoles from 4-Methoxy-3-methylbenzene-1,2-diamine

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of central nervous system (CNS) therapeutics, antivirals, and antihypertensives. The synthesis of substituted benzimidazoles from functionalized o-phenylenediamines requires careful optimization to prevent degradation and maximize yield. This application note provides a comprehensive, self-validating guide for the synthesis of benzimidazoles using 4-methoxy-3-methylbenzene-1,2-diamine as the primary building block.

By detailing both the classic Phillips condensation for unsubstituted C2-derivatives and modern oxidative condensations for 2-aryl derivatives, this guide equips drug development professionals with scalable, high-yield methodologies.

Mechanistic Causality: The Role of Aromatic Substitution

When designing a synthetic route, understanding the electronic properties of the starting material is critical. 4-Methoxy-3-methylbenzene-1,2-diamine possesses two highly electron-donating groups:

-

Methoxy Group (-OCH₃): Exerts a strong positive mesomeric (+M) effect.

-

Methyl Group (-CH₃): Exerts a positive inductive (+I) effect.

Causality in Reaction Design: These combined effects significantly enrich the electron density of the aromatic ring. Consequently, the nucleophilicity of the ortho-amino groups is drastically increased compared to an unfunctionalized o-phenylenediamine. Because of this heightened nucleophilicity, the initial attack on the electrophilic carbon of a carboxylic acid or aldehyde is accelerated. This allows the cyclodehydration process to occur at exceptionally mild temperatures (e.g., 60 °C) rather than the harsh refluxing conditions (>100 °C in strong mineral acids) traditionally required for the Phillips condensation .

Due to tautomerization, the resulting product rapidly equilibrates between the 5-methoxy-4-methyl and 6-methoxy-7-methyl forms. By IUPAC convention, the lower locant numbering is prioritized, yielding 5-methoxy-4-methyl-1H-benzimidazole .

Experimental Workflow Visualization

The following diagram maps the logical progression and intermediate states of the self-catalyzed Phillips condensation using formic acid.

Workflow for the synthesis of 5-methoxy-4-methyl-1H-benzimidazole via Phillips condensation.

Self-Validating Protocols

Protocol A: Synthesis of 5-Methoxy-4-methyl-1H-benzimidazole (C2-Unsubstituted)

This protocol utilizes a modified Phillips condensation, leveraging formic acid as both the C1 source and the solvent. It is adapted from validated pharmaceutical patent literature .

Reagents:

-

4-Methoxy-3-methylbenzene-1,2-diamine: 2.8 g (18.4 mmol, 1.0 eq)

-

Formic Acid (98%): 30 mL (Excess)

Step-by-Step Methodology:

-

Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the diamine in 30 mL of formic acid.

-

Causality: Formic acid provides the electrophilic carbonyl carbon for ring formation while maintaining an acidic environment to catalyze the elimination of water during ring closure.

-

-

Thermal Activation: Heat the mixture to 60 °C and stir for exactly 30 minutes.

-

Causality: The electron-rich nature of the diamine allows for rapid conversion at 60 °C. Exceeding this temperature or time may lead to oxidative degradation of the methoxy-aromatic system.

-

-

In-Process Control (IPC) - TLC Validation: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: CH₂Cl₂:MeOH 9:1).

-

Validation Cue: The starting diamine (Rf ~0.2) should completely disappear, replaced by a new, highly UV-active spot (Rf ~0.5) that exhibits blue fluorescence under 254 nm UV light.

-

-

Concentration: Remove the excess formic acid under reduced pressure (rotary evaporation at 40 °C).

-

Causality: Stripping the acid prior to aqueous workup prevents the formation of massive amounts of aqueous formate salts, which can trap the product and cause severe emulsion issues during extraction.

-

-

Neutralization & Extraction: Dissolve the crude oily residue in 50 mL of Ethyl Acetate. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8 .

-

Causality: The pKa of the protonated benzimidazole is approximately 5.5. Adjusting the pH to 8 ensures >99% of the product is in its neutral, free-base form, driving its partition entirely into the organic layer.

-

-

Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as an off-white solid (Expected yield: ~2.55 g, 84%).

Protocol B: Synthesis of 2-Aryl-5-methoxy-4-methyl-1H-benzimidazoles (Oxidative Condensation)

For drug discovery applications requiring library generation at the C2 position, oxidative condensation with aryl aldehydes is the preferred route .

Reagents:

-

4-Methoxy-3-methylbenzene-1,2-diamine: 1.0 eq

-

Aryl Aldehyde (e.g., Benzaldehyde): 1.05 eq

-

p-Toluenesulfonic acid (p-TsOH): 10 mol%

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Schiff Base Formation: Dissolve the diamine and the aryl aldehyde in EtOH (0.5 M concentration). Add 10 mol% p-TsOH and stir at room temperature for 30 minutes.

-

Causality: The acid catalyst protonates the aldehyde, accelerating the nucleophilic attack of the primary amine to form the Schiff base intermediate.

-

-

Oxidative Cyclodehydrogenation: Attach a reflux condenser and heat the mixture to 80 °C open to the ambient atmosphere for 2-3 hours.

-

Causality: The initial cyclization forms a non-aromatic benzimidazoline. Atmospheric oxygen (or an added mild oxidant like H₂O₂) acts as a hydrogen acceptor, driving the dehydrogenation required to restore the stable, aromatic benzimidazole core.

-

-

IPC Validation: Monitor via TLC (Hexane:EtOAc 1:1). The transient Schiff base intermediate (often yellow/orange) will convert into the final, highly fluorescent benzimidazole product.

-

Workup: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Wash with cold water and recrystallize from EtOH/Water to afford the pure 2-substituted derivative.

Comparative Methodology Data

To assist in route selection, the following table summarizes the quantitative parameters of various C1-synthon strategies applied to substituted o-phenylenediamines.

| Synthetic Strategy | C1 Source | Catalyst / Additive | Temp (°C) | Time | Typical Yield | Key Advantage |

| Classic Phillips | Formic Acid | None (Self-catalyzed) | 60 | 0.5 h | 80–85% | Highly scalable; ideal for C2-unsubstituted cores. |

| Oxidative Condensation | Aryl Aldehyde | p-TsOH / Air | 80 | 2–3 h | 75–90% | Broad functional group tolerance for 2-aryl library generation. |

| Photocatalytic | Aryl Aldehyde | Rose Bengal / Vis Light | RT | 4–6 h | 85–95% | Extremely mild; prevents degradation of sensitive functional groups. |

| Microwave-Assisted | Carboxylic Acid | HCl | 150 (MW) | 10 min | >90% | Rapid throughput; excellent for high-throughput screening (HTS). |

References

-

AdiChemistry. "Phillips Condensation Reaction | Explanation." AdiChemistry Named Organic Reactions. URL:[Link]

- McCall, J. M., et al. "Heterocyclic amines having central nervous system activity." U.S. Patent No. 5,273,975A. Pharmacia and Upjohn Co, 28 Dec. 1993.

-

Organic Chemistry Portal. "Synthesis of benzimidazoles." Organic-Chemistry.org. URL:[Link]

Application Notes and Protocols for Condensation Reactions with Dicarbonyl Compounds

Introduction: The Synthetic Power of Dicarbonyl Condensation Reactions

Condensation reactions involving dicarbonyl compounds are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures from simple precursors.[1][2] These reactions are of paramount importance in the fields of medicinal chemistry and drug development, where they are employed to build the core scaffolds of numerous therapeutic agents.[3][4] The intrinsic reactivity of the dicarbonyl motif, characterized by the electrophilic nature of the carbonyl carbons and the acidity of the α-protons, allows for a rich and diverse range of chemical transformations.[5][6] This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of key condensation reactions involving dicarbonyl compounds, tailored for researchers and scientists in both academic and industrial settings.

This document will delve into the mechanistic nuances of several pivotal condensation reactions, including the Aldol, Claisen, and Knoevenagel condensations. By understanding the underlying principles, researchers can make informed decisions about reaction conditions to optimize yields and minimize side products.[7][8] We will present detailed, field-proven protocols, offer insights into troubleshooting common experimental challenges, and emphasize the critical safety considerations inherent in these chemical transformations.

I. Foundational Principles: Understanding the Reactivity of Dicarbonyl Compounds

The versatility of dicarbonyl compounds in condensation reactions stems from two key electronic features: the electrophilicity of the carbonyl carbon and the acidity of the protons on the α-carbon.[5][6] The presence of two carbonyl groups often enhances the acidity of the α-protons located between them, facilitating the formation of a stabilized enolate ion—a potent nucleophile.[6] This enolate is central to the carbon-carbon bond-forming step that characterizes these reactions.

The general mechanism involves the deprotonation of an α-carbon to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another molecule (or intramolecularly).[1][5] The initial adduct may then undergo dehydration to yield a conjugated system, which often serves as the thermodynamic driving force for the reaction.[9][10]

II. Key Condensation Reactions and Experimental Protocols

This section details the experimental protocols for three major classes of condensation reactions involving dicarbonyl compounds. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of each step.

A. The Aldol Condensation: Forming β-Hydroxy Carbonyls and Enones

The Aldol condensation is a powerful tool for forming carbon-carbon bonds, resulting in the synthesis of β-hydroxy aldehydes or ketones ("aldols") or their dehydrated α,β-unsaturated counterparts ("enones").[1][11] The reaction can be catalyzed by either acid or base.[1]

This protocol describes a crossed aldol condensation, specifically the Claisen-Schmidt reaction, between an aromatic aldehyde (benzaldehyde, which lacks α-hydrogens) and a ketone (acetone).[9][10] Using a molar excess of the aldehyde ensures that the ketone is doubly alkylated.[12]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| Benzaldehyde | 106.12 | 1.044 | 2.2 equiv. | As calculated |

| Acetone | 58.08 | 0.791 | 1.0 equiv. | As calculated |

| 10% Aqueous NaOH | - | - | Catalytic | ~0.5 mL |

| 95% Ethanol | - | - | Solvent | As needed |

| Deionized Water | - | - | Washing | As needed |

Step-by-Step Protocol:

-

Reaction Setup: In a suitable Erlenmeyer flask or conical vial equipped with a magnetic stir bar, combine the calculated amounts of benzaldehyde and acetone with 95% ethanol (approximately 1-2 mL per mmol of acetone).[12][13] Rationale: Ethanol serves as a mutual solvent for the organic reactants and the aqueous base.

-

Initiation: While stirring vigorously, slowly add the 10% aqueous sodium hydroxide solution dropwise over a period of about 5 minutes.[9][13] Rationale: Slow addition of the base prevents localized high concentrations, which can promote side reactions such as the Cannizzaro reaction with the aldehyde.[14]

-

Reaction Monitoring: Continue stirring at room temperature. The reaction is often accompanied by the formation of a precipitate as the product, dibenzalacetone, is typically a solid.[12][15] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.[16]

-

Work-up and Isolation: After stirring for a designated time (typically 15-30 minutes, or until solidification occurs), dilute the reaction mixture with cold water to ensure complete precipitation of the product.[12][13] Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold water to remove any residual sodium hydroxide.[10] A final wash with a small amount of chilled 95% ethanol can help remove unreacted starting materials.[12] The crude product can be further purified by recrystallization from ethanol.[10][13]

-

Characterization: Dry the purified product and determine its melting point and yield. Characterize the product using spectroscopic methods such as IR and NMR.[2][9]

Troubleshooting Common Issues in Aldol Condensations:

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure efficient stirring. |

| Retro-aldol reaction.[7] | Avoid excessive heat. Use a milder base if possible. | |

| Formation of Tar/Dark Coloration | Polymerization of the aldehyde or other side reactions.[14][16] | Reduce the reaction temperature. Lower the concentration of the base. Ensure slow, controlled addition of the catalyst.[14] |

| Multiple Products in Crossed Aldol | Self-condensation of the ketone.[7] | Use a large excess of the non-enolizable aldehyde or add the ketone slowly to the reaction mixture.[7] |

B. The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Dicarbonyls

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group, such as malononitrile or diethyl malonate) in the presence of a weak base catalyst.[3][17]

Recent advancements have focused on developing more environmentally benign protocols. This protocol outlines a catalyst-free Knoevenagel condensation in water.[18]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| Aromatic Aldehyde | Varies | 1.00 | As calculated |

| Malononitrile | 66.06 | 1.00 | 66 mg |

| Deionized Water | 18.02 | Solvent | 2 mL |

Step-by-Step Protocol:

-

Reaction Setup: In a glass vial equipped with a stir bar, combine the aromatic aldehyde (1.00 mmol) and malononitrile (1.00 mmol).[18]

-

Solvent Addition: Add 2 mL of deionized water to the vial.[18] For substrates with poor water solubility, a 1:1 mixture of water and methanol can be used.[18]

-

Reaction: Stir the mixture at room temperature.[18] Rationale: Water can act as a weak Brønsted acid/base catalyst, facilitating the reaction without the need for stronger, more hazardous bases.

-

Monitoring and Work-up: Monitor the reaction for completion using TLC.[18] Once the reaction is complete (typically ranging from 20 minutes to 18 hours), evaporate the solvent in vacuo.[18]

-

Purification: In many cases, the product is obtained in high purity without the need for further purification.[18] If necessary, the product can be recrystallized from a suitable solvent.

C. The Claisen Condensation: Synthesis of β-Keto Esters

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base, resulting in a β-keto ester.[6][19][20]

The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form five- or six-membered cyclic β-keto esters from diesters.[19][21]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Diethyl Adipate (for a 5-membered ring) | 202.25 | 1.0 equiv. | As calculated |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.0 equiv. | As calculated |

| Anhydrous Ethanol | 46.07 | Solvent | As needed |

| Aqueous HCl | - | Quenching | As needed |

| Diethyl Ether | - | Extraction | As needed |

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol. Rationale: The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the esters and the base.

-

Addition of Diester: While stirring under a nitrogen atmosphere, add the diester (e.g., diethyl adipate) dropwise to the sodium ethoxide solution.[22]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, carefully acidify the reaction mixture with dilute aqueous HCl to protonate the resulting enolate.[22]

-

Extraction and Purification: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

III. Visualization of Mechanisms and Workflows

Visualizing the flow of electrons and the sequence of experimental steps is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate a generalized base-catalyzed aldol condensation mechanism and a typical experimental workflow.

Mechanism of Base-Catalyzed Aldol Condensation

Caption: Mechanism of base-catalyzed aldol condensation.

General Experimental Workflow for a Condensation Reaction

Sources

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. magritek.com [magritek.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. A Comprehensive Guide to Carbonyl Compounds and Their Condensation Reactions [sudhirnama.in]

- 7. fiveable.me [fiveable.me]

- 8. Carbonyl Chemistry: Pathways to Greater Optimization Solutions [eureka.patsnap.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Aldol reaction - Wikipedia [en.wikipedia.org]

- 12. webassign.net [webassign.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chegg.com [chegg.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Claisen Condensation | ChemTalk [chemistrytalk.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Note: 4-Methoxy-3-methylbenzene-1,2-diamine as a Core Intermediate in the Synthesis of CNS-Active Tricyclic Heterocycles

Executive Summary & Structural Rationale

In modern pharmaceutical development, the design of neurotherapeutics targeting the central nervous system (CNS) relies heavily on rigid, fused heterocyclic scaffolds. 4-Methoxy-3-methylbenzene-1,2-diamine (CAS: 97433-22-2) is a highly specialized ortho-phenylenediamine derivative utilized as a foundational building block for synthesizing tricyclic nitrogen-containing compounds, such as 5-amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2-ones. These complex architectures exhibit potent CNS activity and are investigated for the treatment of schizophrenia, Parkinson's disease, anxiety, and depression.

The specific substitution pattern of this intermediate is not arbitrary. The ortho-diamine moiety is primed for cyclization into benzimidazoles or benzimidazolones. Meanwhile, the adjacent methoxy (-OCH₃) and methyl (-CH₃) groups dictate the stereoelectronic profile of the resulting active pharmaceutical ingredient (API). The electron-donating methoxy group increases the electron density of the aromatic core, which is critical for favorable π-π stacking and hydrogen bond interactions within the binding pockets of 5-HT (serotonin) and dopamine receptors.

Physicochemical Profile

Understanding the baseline properties of 4-methoxy-3-methylbenzene-1,2-diamine is essential for optimizing downstream synthetic workflows and ensuring accurate analytical validation.

| Parameter | Specification / Value | Analytical Rationale |

| IUPAC Name | 4-Methoxy-3-methylbenzene-1,2-diamine | Standardized nomenclature for regulatory filing. |

| PubChem CID | 592454[1] | Unique identifier for structural database cross-referencing. |

| Molecular Formula | C₈H₁₂N₂O[1] | Determines exact mass for high-resolution MS tracking. |

| Molecular Weight | 152.19 g/mol | Used for precise stoichiometric calculations in scale-up. |

| Exact Mass | 152.09496 Da[1] | Target m/z for LC-MS (ESI+) validation (m/z 153.1 [M+H]⁺). |

| Reactivity Profile | Bis-nucleophilic | Susceptible to rapid oxidation; must be stored under inert gas. |

Synthetic Workflows & Mechanistic Insights

The primary utility of 4-methoxy-3-methylbenzene-1,2-diamine lies in its divergent cyclization pathways. Depending on the electrophilic reagent introduced, the diamine can be converted into either a substituted 1H-benzimidazole or a 1H-benzo[d]imidazol-2(3H)-one. Both serve as rigid scaffolds for subsequent multi-step annulations to form tricyclic quinoline amines.

Pathway Visualization

Fig 1: Divergent synthetic pathways from 4-methoxy-3-methylbenzene-1,2-diamine to CNS tricycles.

Protocol A: Formic Acid-Mediated Cyclization to Benzimidazole

This protocol details the condensation of the diamine with formic acid to yield 5-methoxy-4-methyl-1H-benzimidazole, a standard transformation in the synthesis of CNS-active heterocyclic amines.

-

Step 1: Reaction Setup Suspend 4-methoxy-3-methylbenzene-1,2-diamine (1.0 eq, e.g., 18.4 mmol) in excess formic acid (approx. 30 mL).

-

Causality: Formic acid serves a dual purpose as both the solvent and the electrophilic one-carbon synthon. Using it in excess drives the equilibrium toward the intermediate formamide.

-

-

Step 2: Thermal Activation Heat the mixture to 60°C and stir for 30 minutes.

-

Causality: Mild thermal activation provides the kinetic energy required for the intramolecular dehydration/cyclization of the formamide intermediate into the imidazole ring. Limiting the temperature to 60°C prevents the thermal cleavage of the sensitive methoxy ether linkage.

-

-

Step 3: Solvent Removal Remove the unreacted formic acid under reduced pressure.

-

Causality: Evaporating the bulk acid prior to aqueous workup prevents the formation of highly stable, water-soluble benzimidazolium formate salts, which would drastically reduce the isolated yield of the free base.

-

-

Step 4: Aqueous Workup & Extraction Partition the resulting crude residue between chloroform and water. Add sufficient aqueous sodium hydroxide (NaOH) to basify the solution. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

-

Causality: The addition of NaOH neutralizes any residual acid, ensuring the benzimidazole is entirely in its neutral, free-base form, which preferentially partitions into the dense chloroform layer.

-

Self-Validation Checkpoint: The aqueous layer must be tested with pH paper to confirm a pH > 9 prior to phase separation. If the pH is lower, the product remains protonated in the aqueous phase, leading to an artificially low organic yield.

-

Protocol B: CDI-Mediated Cyclization to Benzimidazolone

To synthesize the benzimidazolone derivative, the diamine is reacted with a carbonyl equivalent. While phosgene is used in industrial scale-up, Carbonyl Diimidazole (CDI) is the preferred reagent for bench-scale drug discovery due to its safety profile.

-

Step 1: Reagent Preparation Dissolve the diamine (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Strict anhydrous conditions are mandatory. CDI is highly hygroscopic and rapidly hydrolyzes into imidazole and CO₂ in the presence of water, which would quench the reagent before acylation can occur.

-

-

Step 2: CDI Addition Cool the solution to 0°C and add CDI (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: The reaction generates imidazole and carbon dioxide (CO₂) as byproducts. The irreversible evolution of CO₂ gas provides a powerful entropic driving force that pushes the cyclization to completion.

-

Self-Validation Checkpoint: The immediate evolution of colorless gas (CO₂) upon the addition of CDI visually confirms reagent activity and system viability. The cessation of bubbling indicates the completion of the primary acylation event.

-

-

Step 3: Isolation Quench the reaction with water, then wash the organic layer with 1M HCl followed by brine. Dry and concentrate.

-

Causality: The dilute HCl wash selectively protonates the imidazole byproduct (pKa ~7.0), pulling it into the aqueous phase while leaving the weakly basic benzimidazolone safely in the organic phase.

-

Quality Control & Analytical Validation

To ensure the integrity of the synthesized intermediates before proceeding to complex multi-step annulations, the following analytical parameters must be verified.

| Analytical Technique | Expected Target / Range | Diagnostic Significance |

| HPLC (UV at 254 nm) | > 98.0% Area Purity | Confirms the absence of unreacted diamine, which can act as a potent chelator and poison downstream transition-metal catalysts. |

| LC-MS (ESI+) | m/z 153.1 [M+H]⁺ | Validates the molecular weight of the intact diamine intermediate[1]. |

| ¹H NMR (DMSO-d₆) | ~3.70 ppm (s, 3H) | Confirms the structural integrity of the -OCH₃ group, ensuring it has not been demethylated during acidic processing. |

| ¹H NMR (DMSO-d₆) | ~2.10 ppm (s, 3H) | Verifies the presence of the aryl -CH₃ group, essential for the final API's steric binding profile. |

Conclusion

4-Methoxy-3-methylbenzene-1,2-diamine is an indispensable building block in the medicinal chemist's toolkit. By understanding the mechanistic causality behind its cyclization pathways—whether utilizing formic acid for benzimidazoles or CDI for benzimidazolones—drug development professionals can reliably construct the rigid tricyclic scaffolds necessary for next-generation CNS therapeutics. Strict adherence to the self-validating protocols and analytical QC measures outlined above ensures high-fidelity progression through the drug discovery pipeline.

References

- US Patent 5,273,975A - Heterocyclic amines having central nervous system activity. The Upjohn Company.

-

PubChemLite - 4-methoxy-3-methylbenzene-1,2-diamine (CID 592454). National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Mastering the Synthesis of N-Alkylated 1,2-Diamines: A Guide to Protocols and Strategies

Introduction: The Central Role of N-Alkylated 1,2-Diamines

Vicinal diamines, or 1,2-diamines, featuring N-alkyl substituents are privileged structural motifs of immense significance across the scientific landscape.[1] These compounds are not merely synthetic curiosities; they are core components in a vast array of bioactive molecules, including pharmaceuticals, agrochemicals, and functional materials.[2][3] Their prevalence stems from their ability to act as versatile ligands for metal catalysts, key building blocks in combinatorial drug discovery, and crucial pharmacophores that dictate the biological activity of many therapeutic agents.[4][5] The precise control over the degree and nature of N-alkylation is paramount, as it directly influences the steric and electronic properties of the molecule, thereby modulating its function.

However, the synthesis of N-alkylated 1,2-diamines is not without its challenges. The presence of two nucleophilic nitrogen atoms often leads to a mixture of products, including mono- and di-alkylated species, as well as potential overalkylation to form quaternary ammonium salts.[2] Achieving high chemoselectivity for a specific N-alkylation pattern is a critical objective for synthetic chemists. This guide provides a comprehensive overview of robust and field-proven protocols for the N-alkylation of 1,2-diamines, delving into the mechanistic underpinnings of each method to empower researchers with the knowledge to make informed experimental choices.

Strategic Approaches to N-Alkylation of 1,2-Diamines

The synthetic toolbox for N-alkylating 1,2-diamines is diverse, with each method offering distinct advantages in terms of substrate scope, selectivity, and reaction conditions. The primary strategies can be broadly categorized as:

-

Reductive Amination: A highly efficient and atom-economical one-pot method.[6]

-

Direct Alkylation with Alkyl Halides: A classical and widely used approach, often requiring careful control to prevent overalkylation.[2]

-

Transition-Metal Catalyzed N-Alkylation (Borrowing Hydrogen): An environmentally benign approach utilizing alcohols as alkylating agents.[2][7][8]

The choice of strategy is dictated by the desired substitution pattern (mono-, di-, or unsymmetrical), the nature of the starting materials, and the desired level of "greenness" for the chemical transformation.

Protocol 1: Reductive Amination - The Workhorse of N-Alkylation

Reductive amination stands out as one of the most versatile and widely employed methods for N-alkylation.[9] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the diamine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ to the corresponding alkylated amine.[6][10] This approach elegantly bypasses the issue of overalkylation often encountered with alkyl halides.[10]

Causality Behind Experimental Choices

The success of a reductive amination protocol hinges on the judicious selection of the reducing agent and reaction conditions.

-

Reducing Agents: The choice of reducing agent is critical for chemoselectivity. Milder reducing agents are preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound.

-

Sodium Cyanoborohydride (NaBH₃CN): A classic choice that is effective at reducing imines but is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[10]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, often favored for its effectiveness in non-polar solvents and its ability to reduce a wide range of substrates.[10]

-

α-picoline-borane: A stable and efficient reducing agent that can be used in various solvents, including water, making it a greener option.[11]

-

-

pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) are generally optimal to facilitate the dehydration step in imine formation without significantly reducing the nucleophilicity of the amine.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the chosen reducing agent. Common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).

Experimental Workflow: Reductive Amination

Caption: General workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Protocol for Mono-N-Alkylation

-

Reaction Setup: To a solution of the 1,2-diamine (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane or methanol, 0.1-0.5 M), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 1,2-diamine.

Protocol 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental and historically significant method for forming C-N bonds.[2] The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. While straightforward, this method's primary drawback is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[2]

Achieving Chemoselectivity: The "Cesium Effect"

A significant advancement in controlling the chemoselectivity of direct N-alkylation was the discovery of the "cesium effect."[4][12][13] The use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), has been shown to highly favor mono-N-alkylation of primary amines, including diamines.[4][12] This methodology effectively suppresses the overalkylation of the more nucleophilic secondary amine product.[4][13]

The precise mechanism of the "cesium effect" is still a subject of study, but it is postulated that the large, soft cesium cation plays a crucial role in modulating the reactivity of the amine substrates.

Experimental Protocol: Cesium-Mediated Mono-N-Alkylation

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine or diamine (1.0 equiv.) in an anhydrous solvent, preferably N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14]

-

Addition of Reagents: Add a cesium base (e.g., CsOH, 1.0-1.5 equiv.) and powdered 4 Å molecular sieves.[4][14] Stir the suspension for a short period before adding the alkyl halide (1.0-1.2 equiv.) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature (approximately 23°C) for the time indicated by reaction monitoring.[14]

-

Work-up and Purification: After completion, filter the reaction mixture to remove the molecular sieves and inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

| Base | Selectivity (Mono- vs. Di-alkylation) | Reference |

| CsOH | Typically >9:1 | [4] |

| K₂CO₃ | Poor selectivity | [4] |

| NaH | Poor selectivity | [4] |

Table 1. Comparison of bases for chemoselective mono-N-alkylation.

Protocol 3: Greener N-Alkylation via Borrowing Hydrogen Catalysis

In the pursuit of more sustainable synthetic methodologies, the N-alkylation of amines using alcohols as alkylating agents has emerged as a highly attractive, atom-economical alternative.[2] This transformation, often referred to as "borrowing hydrogen" or "hydrogen auto-transfer," typically employs transition-metal catalysts (e.g., based on Ru, Ir, Pd, or even earth-abundant metals like Ti and Fe).[2][7][8][15][16]

Mechanistic Insights into Borrowing Hydrogen

The catalytic cycle of a borrowing hydrogen reaction can be conceptualized in three key steps:

-

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone.

-

Condensation: The in situ generated carbonyl compound condenses with the amine to form an imine.

-

Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the N-alkylated amine product.

This process is highly efficient, with the only byproduct being water.[2]

Sources

- 1. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]

- 8. A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Technical Support Center: Preventing Oxidation of 4-Methoxy-3-methylbenzene-1,2-diamine

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists handling highly electron-rich o-phenylenediamine derivatives.

Mechanistic FAQ: Understanding the Vulnerability

Q1: Why does 4-methoxy-3-methylbenzene-1,2-diamine oxidize so much faster than unsubstituted o-phenylenediamine? A1: The susceptibility of an aromatic amine to auto-oxidation is dictated by its electron density[1]. In 4-methoxy-3-methylbenzene-1,2-diamine, both the methoxy (-OCH₃) and methyl (-CH₃) groups act as strong electron-donating groups (EDGs) via resonance and hyperconjugation, respectively. This dramatically raises the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO means the molecule requires less energy to undergo single-electron transfer (SET) to molecular oxygen, making it a highly reactive reducing agent.

Q2: What are the visible signs of degradation, and what chemical species are formed? A2: Pure 4-methoxy-3-methylbenzene-1,2-diamine should be an off-white or pale crystalline solid. Upon exposure to ambient air and light, it rapidly darkens to a brownish-yellow, eventually becoming a sandy brown or black solid[2]. This color change indicates the formation of highly conjugated 2,3-diaminophenazine derivatives and complex polymeric networks[3].

Logical workflow of 4-methoxy-3-methylbenzene-1,2-diamine oxidation and prevention strategies.

Troubleshooting Guide: Real-World Scenarios

Issue: The reaction mixture turns dark red/black immediately during aqueous workup. Causality: Water has a high capacity for dissolved oxygen. When the electron-rich diamine transitions into the aqueous phase (or is washed with it), it is immediately exposed to a high concentration of O₂, often catalyzed by trace transition metals in the salts used for the wash. Resolution: Add a sacrificial reductant. Incorporating 1–2 g of sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) into the aqueous phase will reduce colored impurities back to the target diamine and scavenge dissolved oxygen[1].

Issue: Severe product loss and degradation during silica gel column chromatography. Causality: Silica gel presents a massive surface area exposed to atmospheric oxygen. Furthermore, the slightly acidic silanol groups can catalyze radical formation, leading to rapid on-column polymerization. Resolution: Avoid chromatography if possible by isolating the product as a hydrochloride salt (see SOP below). If chromatography is mandatory, use nitrogen-flushed flash chromatography and pre-treat the silica with 1% triethylamine to neutralize acidic sites, running the column in a dark room or wrapping it in foil.